molecular formula C9H10Br2O2 B12001443 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene CAS No. 13365-08-7

2,4-Dibromo-1,5-dimethoxy-3-methylbenzene

Cat. No.: B12001443
CAS No.: 13365-08-7
M. Wt: 309.98 g/mol
InChI Key: NIWKDLMXFZCPAW-UHFFFAOYSA-N
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Description

2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine atoms at the 2- and 4-positions, methoxy groups (-OCH₃) at the 1- and 5-positions, and a methyl group (-CH₃) at the 3-position. Its molecular formula is C₉H₁₀Br₂O₂, with a molecular weight of 309.9 g/mol. This compound is typically synthesized via electrophilic aromatic substitution or halogenation reactions, often involving bromine sources like Br₂ or N-bromosuccinimide (NBS) under controlled conditions. Methoxy groups are introduced using methylating agents such as dimethyl sulfate, as seen in analogous syntheses .

The compound’s structural features—bulky bromine substituents, electron-donating methoxy groups, and a hydrophobic methyl group—make it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical precursor development .

Properties

CAS No.

13365-08-7

Molecular Formula

C9H10Br2O2

Molecular Weight

309.98 g/mol

IUPAC Name

2,4-dibromo-1,5-dimethoxy-3-methylbenzene

InChI

InChI=1S/C9H10Br2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3

InChI Key

NIWKDLMXFZCPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Br)OC)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene typically involves the bromination of 1,5-dimethoxy-3-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2,4-dihydroxy-1,5-dimethoxy-3-methylbenzene or 2,4-diamino-1,5-dimethoxy-3-methylbenzene.

    Oxidation: Formation of 2,4-dibromo-1,5-dimethoxy-3-methylbenzaldehyde or 2,4-dibromo-1,5-dimethoxy-3-methylbenzoic acid.

    Reduction: Formation of 1,5-dimethoxy-3-methylbenzene.

Scientific Research Applications

2,4-Dibromo-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene depends on the specific application and target. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biochemical effects. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared to highlight differences in reactivity, applications, and physicochemical properties:

2,4-Dichloro-1,5-dimethoxy-3-methylbenzene

  • Molecular Formula : C₉H₁₀Cl₂O₂
  • Molecular Weight : 245.1 g/mol
  • Key Features : Chlorine atoms replace bromine at the 2- and 4-positions.
  • Reactivity/Applications : Chlorine’s smaller atomic radius and lower polarizability reduce steric hindrance, enhancing electrophilic substitution rates. In a 2023 study, this compound demonstrated binding to FGFR4 kinase via hydrogen bonding between its methoxy oxygen and ASP630, mimicking the selective inhibitor BLU9931 .
  • Advantage Over Brominated Analog : Lower molecular weight improves solubility but reduces stability in radical reactions.

1-Bromo-2,5-dimethoxy-3-methylbenzene

  • Molecular Formula : C₉H₁₁BrO₂
  • Molecular Weight : 247.1 g/mol
  • Key Features : Single bromine at the 1-position; methoxy groups at 2 and 5.
  • Reactivity/Applications : Used in gold-catalyzed cyclization reactions of 1,5-enynes. The absence of a second bromine limits cross-coupling utility but enhances regioselectivity in cyclizations .

2-(Bromomethyl)-1,5-dichloro-3-methoxybenzene

  • Molecular Formula : C₈H₇BrCl₂O
  • Molecular Weight : 269.9 g/mol
  • Key Features : Bromomethyl (-CH₂Br) and dichloro substituents.
  • Reactivity/Applications : The bromomethyl group enables nucleophilic substitutions (e.g., SN2 reactions), making it a precursor for functionalized benzyl derivatives. Dichloro substituents enhance electrophilicity but reduce steric accessibility compared to dibromo analogs .

1,3-Dibromo-5-fluoro-2-nitrobenzene

  • Molecular Formula: C₆H₂Br₂FNO₂
  • Molecular Weight : 315.9 g/mol
  • Key Features: Nitro (-NO₂) and fluorine substituents.
  • Reactivity/Applications : The nitro group directs electrophilic attacks to meta positions and can be reduced to -NH₂ for amine synthesis. Fluorine’s electronegativity increases aromatic ring electron deficiency, favoring nucleophilic aromatic substitution .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene C₉H₁₀Br₂O₂ 309.9 Br (2,4), OCH₃ (1,5), CH₃ (3) Cross-coupling reactions, kinase inhibitors
2,4-Dichloro-1,5-dimethoxy-3-methylbenzene C₉H₁₀Cl₂O₂ 245.1 Cl (2,4), OCH₃ (1,5), CH₃ (3) Kinase inhibition (FGFR4)
1-Bromo-2,5-dimethoxy-3-methylbenzene C₉H₁₁BrO₂ 247.1 Br (1), OCH₃ (2,5), CH₃ (3) Cyclization reactions
2-(Bromomethyl)-1,5-dichloro-3-methoxybenzene C₈H₇BrCl₂O 269.9 CH₂Br (2), Cl (1,5), OCH₃ (3) SN2 reaction precursor
1,3-Dibromo-5-fluoro-2-nitrobenzene C₆H₂Br₂FNO₂ 315.9 Br (1,3), F (5), NO₂ (2) Amine synthesis via reduction

Research Findings and Key Insights

Halogen Effects : Brominated analogs exhibit higher reactivity in cross-coupling reactions compared to chlorinated derivatives due to stronger C-Br bond polarization . However, chlorinated compounds like 2,4-dichloro-1,5-dimethoxy-3-methylbenzene show superior solubility in polar solvents .

Steric and Electronic Modulation : Methoxy groups enhance hydrogen-bonding interactions in protein binding (e.g., FGFR4 inhibition), while methyl groups increase lipophilicity, impacting membrane permeability .

Functional Group Synergy : Nitro and bromine groups in 1,3-dibromo-5-fluoro-2-nitrobenzene create a highly electron-deficient aromatic system, enabling selective reductions and substitutions .

Biological Activity

2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is an organic compound notable for its unique structural features, which include two bromine atoms, two methoxy groups, and a methyl group attached to a benzene ring. This arrangement not only contributes to its chemical properties but also suggests potential biological activities. Recent research has highlighted its role as a precursor in the synthesis of various biologically active compounds, indicating its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H10Br2O2C_10H_{10}Br_2O_2. The compound's structure can be visualized as follows:

  • Bromine Atoms : Two bromine atoms are positioned at the 2 and 4 positions of the benzene ring.
  • Methoxy Groups : Two methoxy groups (-OCH₃) are located at the 1 and 5 positions.
  • Methyl Group : A methyl group (-CH₃) is attached at the 3 position.

This specific arrangement influences its reactivity and biological activity.

Antioxidant Properties

Research indicates that this compound serves as a precursor for compounds like 2,4-dihydroxy-1,3-dimethoxy-5-methylbenzene, known for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress and associated diseases .

Synthesis of Bioactive Compounds

The compound is also significant in synthesizing other bioactive molecules. For instance, it is involved in the production of Drimiopsin A, which has been studied for its potential therapeutic applications . The biological activity of derivatives synthesized from this compound can be attributed to their ability to interact with various biochemical pathways.

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against cancer cell lines. For example, certain derivatives showed IC₅₀ values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. These findings suggest that structural modifications of this compound could lead to enhanced anticancer properties .

The biological mechanisms through which these compounds exert their effects often involve:

  • Enzyme Inhibition : Compounds derived from this compound have shown potential in inhibiting enzymes such as α-glucosidase and α-amylase, which are relevant in diabetes management .
  • Radical Scavenging Activity : The antioxidant activity is primarily due to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .

Comparative Analysis of Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2,4-Dibromo-1,3-dimethoxybenzeneTwo bromine atoms and two methoxy groupsDifferent positioning of methoxy groups
2-Bromo-1,5-dimethoxy-3-methylbenzeneOne bromine atom and two methoxy groupsPresence of only one bromine atom
1-Bromo-2,4-dimethoxy-3-methylbenzeneOne bromine atom with two methoxy groupsDifferent substitution pattern
2-Bromo-4-methylphenolOne bromine atom and a hydroxyl groupHydroxyl group introduces different reactivity

The variations in substituent positions and types significantly influence their chemical behavior and biological activity.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of derivatives synthesized from this compound using the nitric oxide radical scavenging assay. Results indicated that certain derivatives exhibited strong radical scavenging activity comparable to well-known antioxidants .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on assessing the cytotoxic effects of synthesized derivatives on MCF-7 and A549 cell lines. The study reported IC₅₀ values significantly lower than those of standard anticancer drugs like nintedanib, suggesting that modifications to the structure could enhance therapeutic efficacy .

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